

# Stereochemistry of 2-amino-3,3-dimethyl-1-butanol

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## Compound of Interest

Compound Name: (R)-Tert-leucinol

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An In-depth Technical Guide to the Stereochemistry of 2-amino-3,3-dimethyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

2-amino-3,3-dimethyl-1-butanol, commonly known as tert-leucinol, is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis. Its stereoisomers, particularly the (S)- and (R)-enantiomers, are of significant interest in the pharmaceutical industry due to their utility in the synthesis of chiral ligands, auxiliaries, and complex molecular targets. This guide provides a comprehensive overview of the stereochemical aspects of 2-amino-3,3-dimethyl-1-butanol, including its physicochemical properties, synthesis of the racemic mixture, and methods for chiral resolution. Detailed experimental methodologies and quantitative data are presented to support researchers in the application of this versatile chiral synthon.

## Stereochemistry and Physicochemical Properties

2-amino-3,3-dimethyl-1-butanol possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (S)-2-amino-3,3-dimethyl-1-butanol and (R)-2-amino-3,3-dimethyl-1-butanol. The bulky tert-butyl group adjacent to the stereocenter plays a significant role in the stereoselectivity of reactions involving these molecules.

The enantiomers of 2-amino-3,3-dimethyl-1-butanol exhibit identical physical properties, with the exception of their interaction with plane-polarized light. The quantitative data for the

individual enantiomers and the racemic mixture are summarized in the tables below.

**Table 1: Physicochemical Properties of 2-amino-3,3-dimethyl-1-butanol Stereoisomers**

Property	(S)-(+)-2-amino-3,3-dimethyl-1-butanol (L-tert-Leucinol)	(R)-(-)-2-amino-3,3-dimethyl-1-butanol (D-tert-Leucinol)	Racemic 2-amino-3,3-dimethyl-1-butanol
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	C <sub>6</sub> H <sub>15</sub> NO	C <sub>6</sub> H <sub>15</sub> NO
Molecular Weight	117.19 g/mol	117.19 g/mol	117.19 g/mol
CAS Number	112245-13-3	112245-09-7	3907-02-6[1][2]
Melting Point	30-34 °C[3]	30-33 °C	Not specified
Boiling Point	Not specified	70 °C at 0.4 mmHg	Not specified
Density	0.9 g/mL at 25 °C[3]	0.9 g/mL at 25 °C	Not specified
Specific Rotation [α] <sub>D</sub>	+37° (c = 1.5 in ethanol, 26 °C)[3]	-37° (inferred)	0°

**Table 2: Spectroscopic Data Summary**

While detailed spectral images with peak assignments are not readily available in the public domain, general NMR data is referenced in various chemical databases. Researchers should acquire their own spectroscopic data for confirmation.

Spectroscopy	(S)-Enantiomer	(R)-Enantiomer	Racemic Mixture
<sup>1</sup> H NMR	Data available, specific shifts not detailed in searches.	Data available, specific shifts not detailed in searches. [4]	Data available, specific shifts not detailed in searches.
<sup>13</sup> C NMR	Data available, specific shifts not detailed in searches.	Data available, specific shifts not detailed in searches.	Data available, specific shifts not detailed in searches. [1]

## Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-amino-3,3-dimethyl-1-butanol typically involves the synthesis of the racemic mixture followed by chiral resolution.

### Synthesis of Racemic 2-amino-3,3-dimethyl-1-butanol

A common method for the synthesis of amino alcohols is the reduction of the corresponding amino acid or its ester. For 2-amino-3,3-dimethyl-1-butanol, this would involve the reduction of tert-leucine or a tert-leucine ester.

#### Experimental Protocol: Reduction of tert-Leucine Methyl Ester

- **Esterification of tert-Leucine:** Suspend racemic tert-leucine in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.
- **Reduction:** Dissolve the crude methyl ester hydrochloride in an appropriate anhydrous solvent such as tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ), portion-wise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.
- **Work-up:** Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF.
- **Purification:** Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-amino-3,3-dimethyl-1-butanol. The crude product can be further purified by distillation under reduced pressure.

### Chiral Resolution of Racemic 2-amino-3,3-dimethyl-1-butanol

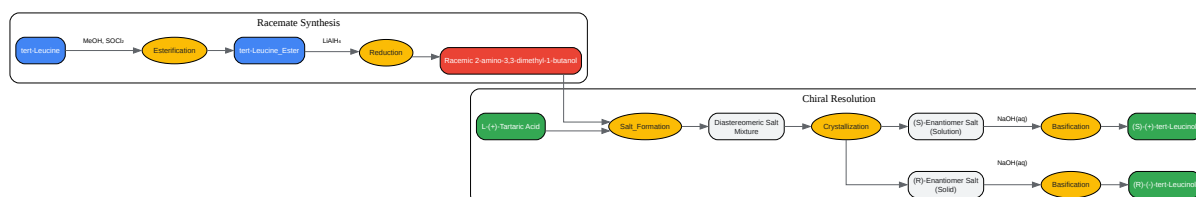
Classical resolution using a chiral resolving agent is a widely employed method to separate the enantiomers. For amino alcohols, chiral carboxylic acids such as tartaric acid are effective.

#### Experimental Protocol: Resolution with L-(+)-Tartaric Acid

- **Salt Formation:** Dissolve the racemic 2-amino-3,3-dimethyl-1-butanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
- **Crystallization:** Slowly add the tartaric acid solution to the amino alcohol solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and will start to precipitate. Allow the mixture to cool slowly to room temperature and then in a refrigerator to maximize crystallization.
- **Isolation of Diastereomeric Salt:** Collect the crystals by filtration and wash with a small amount of cold solvent. The (R)-(-)-2-amino-3,3-dimethyl-1-butanol will preferentially form a less soluble salt with L-(+)-tartaric acid. The mother liquor will be enriched in the (S)-(+)-enantiomer.
- **Liberation of the Free Amine:** Suspend the isolated diastereomeric salt in water and add a base, such as aqueous sodium hydroxide, until the pH is strongly basic. Extract the free amino alcohol with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- **Purification:** Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-3,3-dimethyl-1-butanol. The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.

## Experimental and Logical Workflows

The synthesis and resolution of 2-amino-3,3-dimethyl-1-butanol can be visualized as a structured workflow, from starting materials to the separated, enantiopure products.



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Caption: Workflow for the synthesis and chiral resolution of 2-amino-3,3-dimethyl-1-butanol.

## Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure 2-amino-3,3-dimethyl-1-butanol is a valuable chiral building block.

- **(S)-tert-Leucinol** is widely used in the synthesis of chiral ligands for asymmetric catalysis, particularly for reactions such as asymmetric hydrogenation and aldol reactions. It is also a key component in the synthesis of certain pharmaceutical intermediates.
- **(R)-tert-Leucinol**, as the opposite enantiomer, provides access to the enantiomeric series of target molecules, which is crucial in structure-activity relationship (SAR) studies during drug discovery.

The use of these chiral amino alcohols allows for the introduction of a specific stereochemistry early in a synthetic sequence, which is often more efficient than resolving a racemic mixture at a later stage.

## Conclusion

The stereochemistry of 2-amino-3,3-dimethyl-1-butanol is of fundamental importance to its application in modern organic synthesis and pharmaceutical development. A thorough understanding of the properties of its enantiomers, coupled with robust and reproducible methods for their preparation and separation, is essential for researchers in these fields. This guide provides the core data and methodologies to facilitate the effective use of this important chiral building block.

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